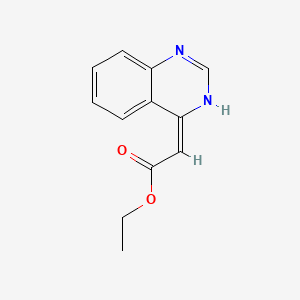

ethyl 4(3H)-quinazolinylideneacetate

Description

Ethyl 4(3H)-quinazolinylideneacetate is a quinazolinone-derived compound characterized by a fused bicyclic aromatic system (quinazoline core) with an ethoxycarbonylmethylidene substituent at the 4-position. Its synthesis typically involves the reaction of 4-quinazolinone (1) with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) as a base and acetone as a solvent, yielding the target compound via nucleophilic substitution .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 |

IUPAC Name |

ethyl (2E)-2-(3H-quinazolin-4-ylidene)acetate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-8H,2H2,1H3,(H,13,14)/b11-7+ |

InChI Key |

IFEOVGYHLIYIHD-YRNVUSSQSA-N |

SMILES |

CCOC(=O)C=C1C2=CC=CC=C2N=CN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The quinazolinone scaffold is widely modified to explore structure-activity relationships. Below is a comparative analysis of ethyl 4(3H)-quinazolinylideneacetate with key analogues:

Reactivity and Functionalization

- This compound : The ethoxycarbonylmethylidene group enhances electrophilicity at the 4-position, facilitating nucleophilic attacks for further derivatization (e.g., cyclocondensation with hydrazines or amines) .

- 3-Arylidene-2-phenylquinazolin-4(3H)-ones: The arylidene moiety introduces conjugation, improving π-stacking interactions in biological systems, which correlates with enhanced antimicrobial activity compared to non-conjugated derivatives .

- Ethoxyphthalimide derivatives : The phthalimide group confers rigidity and hydrogen-bonding capacity, critical for targeting enzyme active sites .

Research Findings and Limitations

- Synthetic Flexibility: this compound’s versatility as a building block is well-documented, though its direct biological activity is less pronounced than its derivatives .

- Thermodynamic Stability: Computational studies suggest that the ethoxycarbonylmethylidene group stabilizes the quinazolinone core via resonance, reducing susceptibility to hydrolytic degradation compared to non-substituted quinazolinones .

- Gaps in Data: Limited in vivo studies exist for this compound, with most research focusing on in vitro or synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.